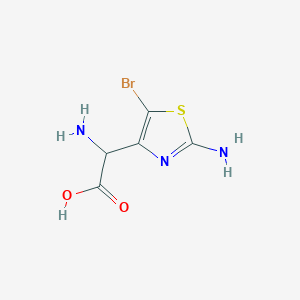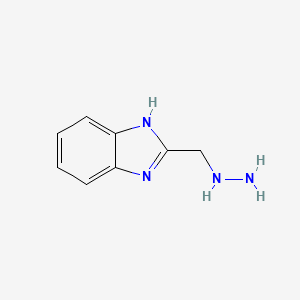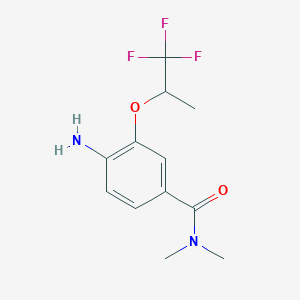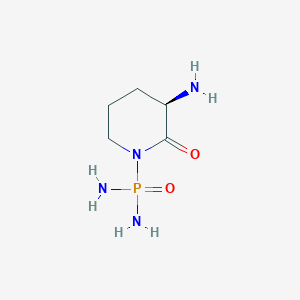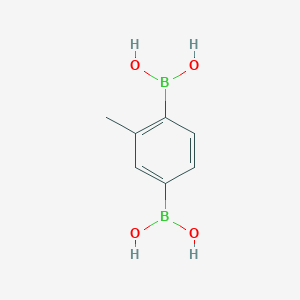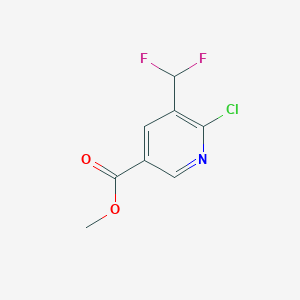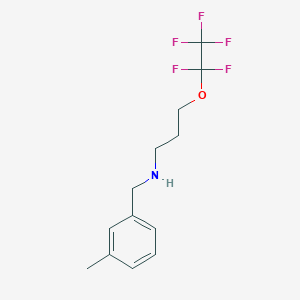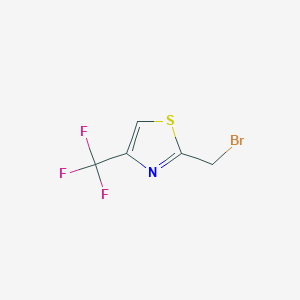
2-(bromomethyl)-4-(trifluoromethyl)Thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-(trifluoromethyl)Thiazole is an organic compound characterized by a thiazole ring substituted with bromomethyl and trifluoromethyl groups. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-4-(trifluoromethyl)Thiazole typically involves the bromination of a thiazole precursor. One common method is the radical bromination of 4-(trifluoromethyl)thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Bromomethyl)-4-(trifluoromethyl)Thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Radical Reactions: The trifluoromethyl group can engage in radical reactions, which are useful in the synthesis of complex fluorinated molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4-(trifluoromethyl)Thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability .
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-4-(trifluoromethyl)Thiazole involves its interaction with biological targets through its reactive bromomethyl and trifluoromethyl groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential antimicrobial or anticancer effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and molecular targets .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)thiazole:
2-(Chloromethyl)-4-(trifluoromethyl)thiazole: Similar structure but with a chloromethyl group instead of bromomethyl, leading to variations in reactivity and biological activity
Uniqueness: 2-(Bromomethyl)-4-(trifluoromethyl)Thiazole is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H3BrF3NS |
|---|---|
Molekulargewicht |
246.05 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H3BrF3NS/c6-1-4-10-3(2-11-4)5(7,8)9/h2H,1H2 |
InChI-Schlüssel |
FTAQKCNVIXDZFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)CBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



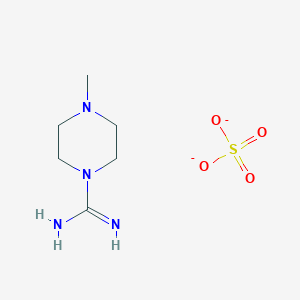

![7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
